molecular formula C13H19N3O5S2 B8136232 Sparsomycin

Sparsomycin

Cat. No. B8136232
M. Wt: 361.4 g/mol
InChI Key: XKLZIVIOZDNKEQ-CLQLPEFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sparsomycin is a natural product found in Streptomyces sparsogenes with data available.
An antitumor antibiotic produced by Streptomyces sparsogenes. It inhibits protein synthesis in 70S and 80S ribosomal systems.

Scientific Research Applications

  • HIV-1 Research : Sparsomycin has been shown to enhance the replication of HIV-1 in human T cell lines. This property makes it useful for studying drug resistance profiling and low-fitness viruses (Miyauchi et al., 2006).

  • Cancer Research : It's a potent inhibitor of protein biosynthesis, exhibiting potential as an anticancer drug (Ottenheijm et al., 1986). Sparsomycin selectively acts on several human tumors by binding to the ribosome and stabilizing it in the presence of an N-blocked donor tRNA substrate (Porse et al., 1999).

  • Ribosomal Studies : It serves as a model protein synthesis inhibitor, blocking peptide bond formation by binding to the large ribosome subunit (Rui et al., 2015).

  • Antibacterial Research : Sparsomycin has been modified to develop potent orally active antibiotics against gram-positive and gram-negative bacteria (Zhou et al., 2008). Additionally, sparsomycin-linezolid conjugates have been shown to promote ribosomal translocation (Li et al., 2011).

  • Preclinical Studies : Sparsomycin and its analogues are being investigated as novel anticancer drugs in preclinical studies (Żylicz et al., 2005).

  • Molecular Biology : Studies have revealed the site of action of sparsomycin in the peptidyl transferase center of 23 S rRNA, elucidating its role as a universal inhibitor of translation (Tan et al., 1996).

  • Genomic Research : The genome sequence of Streptomyces sparsogenes, the sparsomycin-producing organism, aids in understanding the regulatory mechanism of its biosynthesis (Zhang et al., 2017).

  • Retinotoxicity Studies : Research on sparsomycin's retinotoxic potential in rats suggests that it might become retinotoxic only under specific pathological conditions (Żylicz et al., 1989).

properties

IUPAC Name

(E)-N-[(2S)-1-hydroxy-3-[(R)-methylsulfanylmethylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-23(21)7-22-2/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+/t9-,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLZIVIOZDNKEQ-CLQLPEFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](CO)C[S@@](=O)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sparsomycin

CAS RN

1404-64-4
Record name (+)-Sparsomycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sparsomycin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sparsomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04222
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sparsomycin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C940P63E7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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